

# Trehalose 6,6'-dibehenate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Trehalose 6,6'-dibehenate |           |
| Cat. No.:            | B1254617                  | Get Quote |

An In-depth Technical Guide to **Trehalose 6,6'-dibehenate** (TDB)

## Introduction

Trehalose 6,6'-dibehenate (TDB) is a synthetic analogue of trehalose-6,6'-dimycolate (TDM), the latter being a well-studied immunostimulatory component found in the cell wall of Mycobacterium tuberculosis.[1][2] TDB functions as a potent vaccine adjuvant, capable of inducing robust Th1 and Th17 immune responses.[3] It is often formulated with cationic liposomes, such as those made with dimethyldioctadecylammonium (DDA), to create a powerful adjuvant system for subunit vaccines.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties, biological activity, and experimental applications of Trehalose 6,6'-dibehenate for researchers, scientists, and professionals in drug development.

## **Core Data Presentation**

The following tables summarize the key quantitative data for **Trehalose 6,6'-dibehenate**.

Table 1: Physicochemical Properties of Trehalose 6,6'-dibehenate



| Property               | Value                                                | Reference       |
|------------------------|------------------------------------------------------|-----------------|
| CAS Number             | 66758-35-8                                           | [1][2][5][6][7] |
| Molecular Formula      | С56Н106О13                                           | [2][5]          |
| Molecular Weight       | 987.43 g/mol                                         | [1][5][7]       |
| Appearance             | White to off-white solid                             | [8]             |
| Purity                 | ≥95%                                                 | [2]             |
| Solubility             | DMF: 0.5 mg/mL (with sonication and heating to 60°C) | [5][8]          |
| DMSO: Slightly Soluble | [2]                                                  |                 |

Table 2: In Vitro Biological Activity of Trehalose 6,6'-dibehenate



| Parameter                  | Experimental<br>Conditions                        | Result                                                                                             | Reference |
|----------------------------|---------------------------------------------------|----------------------------------------------------------------------------------------------------|-----------|
| Target Receptor            | Cell-free assay                                   | Binds to macrophage-<br>inducible C-type lectin<br>(Mincle)                                        | [1][2]    |
| Cellular Activation        | Mouse bone marrow macrophages                     | Induces nitric oxide (NO) and G-CSF production in a Mincle-dependent manner (at 5 µg/ml)           | [2]       |
| Inflammasome<br>Activation | Bone marrow-derived<br>dendritic cells<br>(BMDCs) | Activates inflammasomes and induces IL-1β secretion in a caspase-dependent manner (at 5-300 μg/ml) | [5][8]    |
| Working<br>Concentration   | General in vitro<br>assays                        | 1 - 100 μg/ml                                                                                      | [1]       |

Table 3: In Vivo Adjuvant Activity of **Trehalose 6,6'-dibehenate** 



| Animal Model<br>& Antigen                                | Adjuvant<br>Formulation &<br>Dosage                            | Administration<br>Route &<br>Schedule                         | Key Outcomes                                                                                                           | Reference |
|----------------------------------------------------------|----------------------------------------------------------------|---------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|-----------|
| C57BL/6j mice<br>with Ag85B-<br>ESAT-6 fusion<br>protein | 250 μg DDA<br>liposomes + 25,<br>50, or 100 μg<br>TDB per dose | Subcutaneous<br>injection, 3 times<br>at 2-week<br>intervals  | - Strong, specific Th1-type immune response- High levels of IFN-γ, low levels of IL- 5- Elevated IgG2b antibody levels | [5][8]    |
| Mice with H1<br>antigen (Ag85B–<br>ESAT-6)               | 250 μg DDA + 50<br>μg TDB                                      | Subcutaneous footpad injection, 2-3 times at 2-week intervals | - Robust Th1 response with significant IFN-y production- Adjuvant activity dependent on Myd88, Syk, and Card9          | [5][9]    |
| Mice (in vivo<br>inflammation<br>model)                  | 100 μg TDB                                                     | Intraperitoneal<br>injection, once                            | Significantly reduced neutrophil recruitment in an NIrp3-dependent manner                                              | [5][8]    |

# **Signaling Pathway**

Trehalose 6,6'-dibehenate exerts its adjuvant effect primarily through the activation of the C-type lectin receptor, Mincle, which is expressed on antigen-presenting cells such as macrophages and dendritic cells.[1][10][11] Upon binding of TDB, Mincle associates with the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM).[1][12] This interaction triggers a downstream signaling cascade involving the phosphorylation and activation of spleen tyrosine kinase (Syk).[1][12][13] Activated Syk then



recruits and activates the CARD9-Bcl10-MALT1 complex, leading to the activation of the NF-κB transcription factor.[1][13] The translocation of NF-κB to the nucleus results in the transcription of genes encoding pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, TNF-α, IFN-γ, and IL-17, which drive the development of Th1 and Th17 cellular immune responses.[3] [5][9][10]



Click to download full resolution via product page

Caption: Mincle-dependent signaling pathway activated by TDB.

## **Experimental Protocols**

Detailed methodologies for key experiments involving **Trehalose 6,6'-dibehenate** are provided below.

# Preparation of DDA/TDB Liposomal Adjuvant (CAF01)

This protocol is based on the lipid film hydration method.[9][14][15]

#### Materials:

- Dimethyldioctadecylammonium bromide (DDA)
- Trehalose 6,6'-dibehenate (TDB)
- Chloroform/Methanol (9:1 v/v)
- TRIS base buffer (10 mM, pH 7.4) or sterile distilled water



- Rotary evaporator
- Water bath

#### Procedure:

- Prepare stock solutions of DDA (e.g., 5 mg/mL) and TDB (e.g., 5 mg/mL) in a chloroform/methanol (9:1 v/v) solvent mixture.[15]
- In a round-bottom flask, combine the DDA and TDB solutions to achieve a desired weight ratio, typically 5:1 (DDA:TDB).[15] For a standard preparation (often referred to as CAF01), this might involve combining 250 μg of DDA with 50 μg of TDB per dose.[9]
- Attach the flask to a rotary evaporator to remove the organic solvent. This process creates a
  thin lipid film on the inner surface of the flask.
- Further dry the film under a stream of nitrogen gas (N<sub>2</sub>) and then under vacuum overnight to remove any residual solvent.[14]
- Hydrate the lipid film with a sterile aqueous buffer (e.g., 10 mM TRIS, pH 7.4) by adding the buffer to the flask and agitating.[15]
- To facilitate the formation of liposomes, heat the suspension to 60-80°C for approximately 20 minutes with continuous stirring.[9][15]
- Allow the liposomal suspension to cool to room temperature before use. The resulting
  formulation will be a heterogeneous population of vesicles.[16] This suspension should be
  used within one day.[15]

## In Vivo Immunization Protocol in Mice

This protocol outlines a typical experiment to evaluate the adjuvant effect of DDA/TDB with a model antigen.[5][8][9]

#### Materials:

C57BL/6 mice (female, 8-12 weeks old)



- Antigen of interest (e.g., Ag85B-ESAT-6 fusion protein)
- Prepared DDA/TDB liposomal adjuvant
- Phosphate-buffered saline (PBS) or Tris buffer
- Syringes and needles for subcutaneous injection

#### Procedure:

- Prepare the vaccine formulation by mixing the antigen solution with the DDA/TDB liposomal suspension shortly before injection. A typical dose might contain 2 μg of antigen in a total volume of 100-200 μL.[9]
- Divide mice into experimental groups (e.g., Antigen only, Antigen + DDA, Antigen + DDA/TDB).
- Immunize each mouse subcutaneously (s.c.), for example, at the base of the tail or in the footpad.[5][8][9]
- Administer booster immunizations as required by the experimental design, typically 2-3 injections are given at two-week intervals.[5][8][9]
- Two weeks after the final immunization, collect samples (e.g., blood for serum antibody analysis, spleens for T-cell response analysis).





Click to download full resolution via product page

Caption: Experimental workflow for in vivo adjuvant testing.

## **Assessment of T-cell Mediated Immune Response**



This protocol describes the restimulation of splenocytes to measure antigen-specific cytokine production.

#### Materials:

- Spleens from immunized mice
- RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin
- Antigen of interest
- 96-well cell culture plates
- CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>)
- ELISA kits for IFN-y and IL-5 (or other cytokines of interest)

#### Procedure:

- Aseptically harvest spleens from mice two weeks after the final immunization.
- Prepare single-cell suspensions by mechanical disruption of the spleens through a 70 μm cell strainer.
- Lyse red blood cells using an ACK lysis buffer and wash the remaining splenocytes with RPMI medium.
- Count the cells and adjust the concentration to 2 x 10<sup>6</sup> cells/mL in complete RPMI medium.
- Plate 100 μL of the cell suspension (2 x 10<sup>5</sup> cells) into each well of a 96-well plate.
- Add 100 μL of medium containing the specific antigen (e.g., at 5 μg/mL) to stimulate the cells. Include negative controls (medium only) and positive controls (e.g., Concanavalin A).
- Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
- After incubation, centrifuge the plates and collect the supernatants.



 Measure the concentration of cytokines (e.g., IFN-y, IL-5) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions. A high IFN-y to IL-5 ratio is indicative of a Th1-biased response.[5][8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. invivogen.com [invivogen.com]
- 2. caymanchem.com [caymanchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Trehalose-6,6'-dibehenate | CAS#:66758-35-8 | Chemsrc [chemsrc.com]
- 7. Trehalose-6,6'-dibehenate MedChem Express [bioscience.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rupress.org [rupress.org]
- 10. Mincle is essential for recognition and adjuvanticity of the mycobacterial cord factor and its synthetic analogue trehalose-dibehenate PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutrophils Promote Mycobacterial Trehalose Dimycolate-Induced Lung Inflammation via the Mincle Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mincle as a potential intervention target for the prevention of inflammation and fibrosis (Review) PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Formulation in DDA-MPLA-TDB Liposome Enhances the Immunogenicity and Protective Efficacy of a DNA Vaccine against Mycobacterium tuberculosis Infection [frontiersin.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]



- 16. The vesicle size of DDA:TDB liposomal adjuvants plays a role in the cell-mediated immune response but has no significant effect on antibody production PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Trehalose 6,6'-dibehenate CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1254617#trehalose-6-6-dibehenate-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com